molecular formula C6H11BrN2S B13317234 2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine hydrobromide

2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine hydrobromide

Cat. No.: B13317234
M. Wt: 223.14 g/mol
InChI Key: UBPJEZMOWYJQDD-UHFFFAOYSA-N
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Description

2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine hydrobromide is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine hydrobromide typically involves the reaction of 2-methylthiazole with ethylamine under controlled conditions. The reaction is carried out in the presence of a hydrobromic acid catalyst to facilitate the formation of the hydrobromide salt. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, and the reaction is monitored using advanced analytical techniques to ensure product quality and yield. The final product is purified through crystallization and filtration processes to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine hydrobromide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine hydrobromide involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine dihydrochloride
  • 2-Acetylthiazole
  • 1-(4,5-dihydro-2-thiazolyl)ethanone

Uniqueness

2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine hydrobromide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C6H11BrN2S

Molecular Weight

223.14 g/mol

IUPAC Name

2-(2-methyl-1,3-thiazol-4-yl)ethanamine;hydrobromide

InChI

InChI=1S/C6H10N2S.BrH/c1-5-8-6(2-3-7)4-9-5;/h4H,2-3,7H2,1H3;1H

InChI Key

UBPJEZMOWYJQDD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CCN.Br

Origin of Product

United States

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